molecular formula C27H27Cl B8021640 Merrifield resin

Merrifield resin

Cat. No.: B8021640
M. Wt: 387.0 g/mol
InChI Key: DJHIUUBWYJTORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Merrifield resin is a cross-linked polystyrene resin that carries a chloromethyl functional group. It is named after its inventor, Robert Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984. This resin is primarily used in solid-phase synthesis, particularly in the synthesis of peptides. The material is typically available as white beads, which swell in suitable solvents such as ethyl acetate, dimethylformamide, and dimethyl sulfoxide, allowing reagents to substitute the chloride substituents .

Scientific Research Applications

Merrifield resin has a wide range of applications in scientific research:

Preparation Methods

Merrifield resin can be prepared by two main methods:

    Chloromethylation of Polystyrene: This involves the reaction of polystyrene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction introduces chloromethyl groups onto the polystyrene backbone.

    Copolymerization of Styrene and 4-Vinylbenzyl Chloride: This method involves the copolymerization of styrene with 4-vinylbenzyl chloride in the presence of a cross-linking agent like divinylbenzene.

Chemical Reactions Analysis

Merrifield resin undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups on the resin can be substituted with various nucleophiles such as amines, alcohols, and thiols. Common reagents include sodium azide, potassium fluoride, and cesium carbonate.

    Oxidation Reactions: this compound can be functionalized with oxidizing agents to create catalysts for oxidation reactions.

    Reduction Reactions: The resin can also undergo reduction reactions, although these are less common compared to substitution and oxidation reactions.

Mechanism of Action

The mechanism by which Merrifield resin exerts its effects is primarily based on its ability to act as a solid support for chemical reactions. The chloromethyl groups on the resin can react with various nucleophiles, allowing for the attachment of different functional groups. This makes it an ideal support for solid-phase synthesis, where the resin-bound intermediates can be easily separated from the reaction mixture by filtration and washing .

Comparison with Similar Compounds

Merrifield resin is often compared with other solid-phase synthesis resins such as Wang resin, Rink amide resin, and 2-chlorotrityl chloride resin. Each of these resins has unique properties:

This compound is unique due to its chloromethyl functional group, which provides versatility in the types of reactions it can undergo and the functional groups that can be attached to it.

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;1-chloroprop-2-enylbenzene;styrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C9H9Cl.C8H8/c1-3-9-7-5-6-8-10(9)4-2;1-2-9(10)8-6-4-3-5-7-8;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2-7,9H,1H2;2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHIUUBWYJTORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.C=CC(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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